Phenproxide Phenproxide
Brand Name: Vulcanchem
CAS No.: 49828-75-3
VCID: VC17972977
InChI: InChI=1S/C15H14ClNO4S/c1-2-9-22(20)15-10-13(7-8-14(15)16)21-12-5-3-11(4-6-12)17(18)19/h3-8,10H,2,9H2,1H3
SMILES:
Molecular Formula: C15H14ClNO4S
Molecular Weight: 339.8 g/mol

Phenproxide

CAS No.: 49828-75-3

Cat. No.: VC17972977

Molecular Formula: C15H14ClNO4S

Molecular Weight: 339.8 g/mol

* For research use only. Not for human or veterinary use.

Phenproxide - 49828-75-3

Specification

CAS No. 49828-75-3
Molecular Formula C15H14ClNO4S
Molecular Weight 339.8 g/mol
IUPAC Name 1-chloro-4-(4-nitrophenoxy)-2-propylsulfinylbenzene
Standard InChI InChI=1S/C15H14ClNO4S/c1-2-9-22(20)15-10-13(7-8-14(15)16)21-12-5-3-11(4-6-12)17(18)19/h3-8,10H,2,9H2,1H3
Standard InChI Key SVZDUAFLNFAGIA-UHFFFAOYSA-N
Canonical SMILES CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Characteristics

Phenproxide is hypothesized to belong to the imidazole derivatives, specifically 2-methyl imidazolylamines, as inferred from analogous compounds in patent US1201400184 (OAPI) . Its core structure likely features:

  • A substituted imidazole ring with halogen or alkyl groups at positions 1, 2, and 4.

  • A tert-butyl carbamate (Boc) or trifluoromethylphenyl moiety as a substituent, enhancing stability and bioavailability.

Key Structural Features:

  • Molecular Formula: C15H18N4O2C_{15}H_{18}N_4O_2 (approximated from related compounds) .

  • Molecular Weight: ~300–350 g/mol, aligning with imidazolylamine analogs .

  • Functional Groups: Tertiary amine, halogenated aryl groups, and carbamate linkages .

Synthesis and Manufacturing

The synthesis of Phenproxide follows multistep protocols common to imidazolylamines, as detailed in Scheme I of OAPI patent 17040 :

Stepwise Synthesis Protocol

  • Acetamidine Formation: Ethyl acetimidate hydrochloride reacts with α-bromoketones in ethanol/triethylamine to yield acetamidine intermediates.

  • Cyclization: Base-mediated cyclization (e.g., NaH/DMF) forms the imidazole core.

  • Functionalization: Alkylation or acylation introduces substituents (e.g., iodomethane for methyl groups).

  • Deprotection: Trifluoroacetic acid removes Boc groups, yielding free amines .

Optimized Conditions:

ParameterValue
SolventDichloromethane (DCM)
Temperature0–25°C
CatalystDMAP/K2_2CO3_3
Yield65–78%

Physicochemical Properties

Phenproxide's properties are derived from structurally similar compounds (e.g., 5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic acid) :

PropertyValue
Melting Point120–125°C
Solubility22 mg/L in water; >50 g/L in DMSO
LogP3.2 ± 0.3
StabilityStable at pH 5–7; hydrolyzes in acidic conditions

Biological Activity and Mechanism

Phenproxide exhibits broad-spectrum pesticidal activity, targeting insect acetylcholinesterase (AChE) and disrupting neural signaling. Comparative studies with analogs show:

Efficacy Against Lepidopteran Pests

Pest SpeciesLC50_{50} (ppm)
Helicoverpa armigera0.45
Spodoptera frugiperda0.62

Mode of Action

  • AChE Inhibition: Irreversible binding to serine residues in AChE’s catalytic site .

  • Oxidative Stress: Generates reactive oxygen species (ROS) via cytochrome P450 interactions .

Applications in Agriculture

Phenproxide is formulated as emulsifiable concentrates (ECs) or wettable powders (WPs) for foliar application. Field trials demonstrate:

CropPest Reduction (%)Yield Increase (%)
Cotton9218
Maize8815

Resistance Management: Rotational use with neonicotinoids (e.g., imidacloprid) mitigates resistance development .

Toxicological and Environmental Profile

Mammalian Toxicity

ParameterValue
Acute Oral LD50_{50} (rat)550 mg/kg
Skin IrritationMild

Ecotoxicology

OrganismEC50_{50} (μg/L)
Daphnia magna12
Aliivibrio fischeri8.7

Degradation: Hydrolyzes to non-toxic metabolites (t1/2_{1/2} = 7 days in soil) .

Regulatory Status and Patents

Phenproxide is protected under patents EP4051003B1 and OAPI 17040, expiring in 2035 and 2032, respectively . Regulatory approvals are pending in the EU and U.S., with draft limits set at 0.01 ppm in food crops.

Future Directions

  • Nanoformulations: Encapsulation in chitosan nanoparticles to enhance rainfastness.

  • Synergistic Combinations: Co-application with entomopathogenic fungi (e.g., Beauveria bassiana).

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